1-[(2-Bromophenyl)methyl]piperidin-3-ol
Description
1-[(2-Bromophenyl)methyl]piperidin-3-ol is a piperidine derivative featuring a hydroxyl group at the 3rd position of the piperidine ring and a 2-bromophenylmethyl substituent. The bromine atom at the 2-position of the phenyl ring and the hydroxyl group on the piperidine core contribute to its unique chemical reactivity and biological interactions.
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-12-6-2-1-4-10(12)8-14-7-3-5-11(15)9-14/h1-2,4,6,11,15H,3,5,7-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQXSMUSFVOICS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromophenyl)methyl]piperidin-3-ol typically involves the reaction of 2-bromobenzyl chloride with piperidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Bromophenyl)methyl]piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) in polar solvents.
Major Products
Oxidation: Formation of 1-[(2-Bromophenyl)methyl]piperidin-3-one.
Reduction: Formation of 1-[(2-Phenyl)methyl]piperidin-3-ol.
Substitution: Formation of 1-[(2-Substituted phenyl)methyl]piperidin-3-ol derivatives.
Scientific Research Applications
1-[(2-Bromophenyl)methyl]piperidin-3-ol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Bromophenyl)methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various receptors or enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Structural Modifications and Their Impact
Key Findings from Comparative Studies
Halogen Substituents: The 2-bromophenyl group in the target compound provides moderate electron-withdrawing effects and steric bulk, which can enhance binding to hydrophobic pockets in biological targets. In contrast, the 4-iodophenyl analog () exhibits stronger binding due to iodine’s larger atomic radius and polarizability .
Ring Size and Conformation :
- Replacing piperidine with pyrrolidine (5-membered ring, ) increases ring strain, altering pharmacokinetics and reducing compatibility with larger receptor binding sites .
Functional Group Variations: The hydroxyl group at C3 in the target compound enables hydrogen bonding with biological targets, a feature absent in non-hydroxylated analogs like 1-benzylpiperidine . Methoxy substituents () improve solubility but reduce receptor affinity compared to bromine’s hydrophobic interactions .
Aromatic Core Modifications :
- Benzoyl-containing analogs () exhibit higher electrophilicity, enabling covalent interactions with nucleophilic residues in enzymes, unlike the benzyl group in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
